molecular formula C14H29NO4Si B8212875 (S)-2-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid

(S)-2-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid

Cat. No.: B8212875
M. Wt: 303.47 g/mol
InChI Key: VOICYURRDKXVGY-LBPRGKRZSA-N
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Description

(S)-2-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid is a synthetic organic compound that belongs to the class of amino acids It features a trimethylsilyl group, which is often used in organic synthesis to protect reactive functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid typically involves the following steps:

    Protection of the amino group: The amino group of the starting amino acid is protected using a trimethylsilyl group. This is achieved by reacting the amino acid with trimethylsilyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified by reacting with an alcohol, such as ethanol, in the presence of a catalyst like sulfuric acid.

    Formation of the final product: The protected amino acid ester is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(S)-2-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid involves its interaction with specific molecular targets. The trimethylsilyl group protects the amino group, allowing selective reactions to occur at other sites. This protection is crucial in multi-step synthesis processes, ensuring the integrity of the amino group until it is needed for further reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)hexanoic acid: Similar structure but with a shorter carbon chain.

    (S)-2-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)decanoic acid: Similar structure but with a longer carbon chain.

Uniqueness

(S)-2-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid is unique due to its specific carbon chain length and the presence of the trimethylsilyl group, which provides distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

(2S)-2-(2-trimethylsilylethoxycarbonylamino)octanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO4Si/c1-5-6-7-8-9-12(13(16)17)15-14(18)19-10-11-20(2,3)4/h12H,5-11H2,1-4H3,(H,15,18)(H,16,17)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOICYURRDKXVGY-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)NC(=O)OCC[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](C(=O)O)NC(=O)OCC[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO4Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.47 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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